molecular formula C21H18ClN3O B2845586 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide CAS No. 478032-96-1

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide

Cat. No.: B2845586
CAS No.: 478032-96-1
M. Wt: 363.85
InChI Key: CBBVAMNSAKFGFJ-UHFFFAOYSA-N
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Description

N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide (CAS: 478032-96-1) is a pyrrole-based carboxamide derivative with the molecular formula C21H18ClN3O and a molar mass of 363.84 g/mol . Its structure comprises:

  • A 1H-pyrrol-2-yl core substituted with a benzyl group at position 1, a cyano group at position 3, and methyl groups at positions 4 and 3.
  • A 3-chlorobenzenecarboxamide moiety linked via the carboxamide group to the pyrrole ring.

The compound is marketed for medicinal research, though its specific biological targets remain underexplored in the provided evidence .

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O/c1-14-15(2)25(13-16-7-4-3-5-8-16)20(19(14)12-23)24-21(26)17-9-6-10-18(22)11-17/h3-11H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBVAMNSAKFGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl bromide in the presence of a base.

    Formation of the Carboxamide: The final step involves the reaction of the substituted pyrrole with 3-chlorobenzoyl chloride to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyrazole-Based Analogs (Compounds 3a–3p, )

These derivatives feature a pyrazole core instead of pyrrole, with general structure 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide. Key differences include:

  • Core Heteroatoms: Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom).
  • Substituents: Aryl groups (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl) at positions 1 and 5 of the pyrazole. Methyl and cyano groups at positions 3 and 4, respectively.
  • Synthetic Routes : Synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 68–71% with melting points ranging from 123–183°C .
Property Target Compound Pyrazole Analog (e.g., 3a)
Core Structure Pyrrole Pyrazole
Melting Point (°C) Not reported 133–183
Molecular Formula C21H18ClN3O C21H15ClN6O (3a)
Key Substituents Benzyl, 3-Cl-benzamide Aryl groups, methyl, cyano

Impact : Pyrazole analogs may exhibit enhanced metabolic stability due to aromatic nitrogen atoms, whereas the pyrrole core in the target compound could favor π-π stacking interactions in biological systems.

Carboxamide Substituent Modifications

N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide (CAS: 478032-97-2)

This analog replaces the 3-chloro group with a 3-methyl substituent on the benzene ring:

  • Molecular Formula : C22H21N3O (vs. C21H18ClN3O for the target).
  • Physicochemical Effects: The methyl group increases lipophilicity (logP likely higher than the chloro analog).
N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide (CID 2560451)

This derivative substitutes the 3-chlorobenzenecarboxamide with a simpler 2-chloroacetamide :

  • Molecular Formula : C16H16ClN3O (smaller than the target).

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article presents a detailed overview of its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H18ClN3O
  • Molecular Weight : 367.85 g/mol
  • CAS Number : 478032-96-1

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound primarily operates through the following mechanisms:

  • mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, a crucial regulator of cell growth and proliferation. This inhibition leads to increased autophagy, which is a cellular process that degrades and recycles cellular components .
  • Autophagic Flux Disruption : It interferes with the autophagic flux by preventing the reactivation of mTORC1 after nutrient deprivation, resulting in the accumulation of LC3-II, a marker for autophagy .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Preliminary SAR studies suggest that modifications to the benzyl and pyrrole moieties can enhance or diminish its antiproliferative effects. For instance:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Alteration in alkyl chain lengthVariability in metabolic stability

Study 1: Antiproliferative Activity in Pancreatic Cancer Cells

A study conducted on MIA PaCa-2 pancreatic cancer cells demonstrated that this compound exhibited an EC50 value of approximately 10 μM, indicating submicromolar potency . The compound's ability to disrupt autophagic flux was evidenced by abnormal LC3 puncta formation under starvation conditions.

Study 2: Comparison with Known Inhibitors

In comparative analyses with established autophagy inhibitors like chloroquine and erlotinib, this compound showed superior antiproliferative effects while maintaining good metabolic stability . This suggests potential for development as a novel therapeutic agent.

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